5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
Overview
Description
Scientific Research Applications
Antimicrobial Applications
A significant body of research has been dedicated to exploring the antimicrobial properties of compounds structurally related to 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid. For instance, 5-fluorouracil-derived benzimidazoles have shown remarkable antimicrobial activities against various strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds, especially 3-fluorobenzyl benzimidazole derivatives, effectively intercalate into calf thymus DNA, blocking DNA replication and exerting antimicrobial activities. This interaction has been supported by molecular docking studies, indicating binding with DNA topoisomerase IA through hydrogen bonds, utilizing the fluorine and oxygen atoms in 5-fluorouracil (Fang et al., 2016).
Controlled Drug Delivery Systems
Compounds related to 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid have been studied for their utility in controlled drug delivery systems. For example, the robust metal-organic framework [Zn4O(3,5-dimethyl-4-carboxypyrazolato)3] has been utilized to encapsulate model drugs like 5-fluorouracil for topical drug delivery applications. This approach aims at achieving controlled release of bioactive molecules under simulated cutaneous conditions, demonstrating potential for antibacterial treatment and skin cancer therapy (Noorian et al., 2020).
properties
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO4/c1-21-13-8-14(22-2)11(16(19)20)7-10(13)6-9-4-3-5-12(17)15(9)18/h3-5,7-8H,6H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMMWZNGDLRCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=C(C(=CC=C2)Cl)F)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647412 | |
Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid | |
CAS RN |
949465-79-6 | |
Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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